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molecular formula C12H10N2O6 B350225 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid CAS No. 10264-75-2

4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

Cat. No. B350225
M. Wt: 278.22g/mol
InChI Key: IXBWSNDGYRTQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07148352B2

Procedure details

3-nitrophthalic anhydride (0.5 g, 0.0026 mol) and 4-aminobutyric acid (0.268 g, 0.0026 mol) were refluxed as above overnight. The clear solution was purified as per 120 to yield 0.57 g (79%) 122 as a very pale orange powder: mp=144–146° C.; Rf 0.62 (A): Rf 0.87 (C): Rf 0.78(D): IR (cm−1): 3000–3250 (OH), 3219 (C═CH), 2953 (C—H), 1778 (C═O), 1716 (C═O), 1667 (C═O), 1615 (C═C), 1548 (N═O), 1442 (C═C), 1395 (C—O), 1355 (N═O), 1189 (C—O), 723 (C═CH); MS m/z (rel intensity) 313 (100), 278 (65), 277 (42), 191 (71).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([O:9][C:10](=[O:11])[C:5]=12)=O)([O-:3])=[O:2].[NH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20]>>[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([N:15]([CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:10](=[O:11])[C:5]=12)=[O:9])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(C(=O)OC2=O)=CC=C1
Name
Quantity
0.268 g
Type
reactant
Smiles
NCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear solution was purified as per 120

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C(C(=O)N(C2=O)CCCC(=O)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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